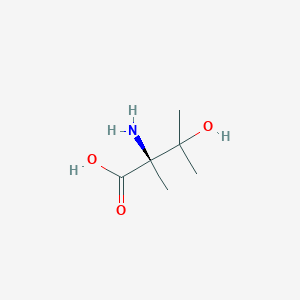

3-Hydroxy-3-methyl-D-isovaline

CAS No.: 530113-21-4

Cat. No.: VC19067449

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 530113-21-4 |

|---|---|

| Molecular Formula | C6H13NO3 |

| Molecular Weight | 147.17 g/mol |

| IUPAC Name | (2R)-2-amino-3-hydroxy-2,3-dimethylbutanoic acid |

| Standard InChI | InChI=1S/C6H13NO3/c1-5(2,10)6(3,7)4(8)9/h10H,7H2,1-3H3,(H,8,9)/t6-/m0/s1 |

| Standard InChI Key | XRTPVBDGIHBVJI-LURJTMIESA-N |

| Isomeric SMILES | C[C@](C(=O)O)(C(C)(C)O)N |

| Canonical SMILES | CC(C)(C(C)(C(=O)O)N)O |

Introduction

Structural and Stereochemical Characteristics

3-Hydroxy-3-methyl-D-isovaline belongs to the α-dialkyl amino acid family, featuring a quaternary carbon center at the β-position. Its molecular structure comprises a five-carbon backbone with a hydroxyl (-OH) and methyl (-CH₃) group at the third carbon, alongside an amino (-NH₂) and carboxyl (-COOH) group at the α-position. The compound’s chirality arises from this asymmetric carbon, yielding two enantiomers: D- and L-3-hydroxy-3-methyl-isovaline.

The D-enantiomer’s rarity in terrestrial biology contrasts with the L-isovaline excess observed in carbonaceous meteorites such as Murchison (CM2) and Orgueil (CI1), where L-isovaline enantiomeric excesses (ee) reach 18.5% and 15.2%, respectively . This disparity highlights the compound’s sensitivity to stereochemical environmental pressures, particularly aqueous alteration processes on parent bodies that amplify initial asymmetries .

Synthesis and Stability

-

Strecker Synthesis: Reaction of 3-hydroxy-3-methyl-2-butanone with ammonium cyanide, followed by hydrolysis.

-

Enzymatic Resolution: Kinetic resolution via acylase enzymes to isolate the D-enantiomer from racemic mixtures.

-

Chiral Pool Synthesis: Derivatization from D-glucose or other chiral precursors to preserve stereochemistry.

The compound’s stability under aqueous conditions is critical to its preservation in meteorites. Studies of CM and CI chondrites indicate that prolonged parent-body aqueous activity (temperatures < 100°C, pH 9–11) facilitates both the formation and enantiomeric enrichment of α-dialkyl amino acids like isovaline . In contrast, unaltered CR-type meteorites (e.g., QUE 99177) show no detectable ee, underscoring the role of liquid water in asymmetry amplification .

Astrobiological Significance

The enantiomeric excess of L-isovaline in meteorites provides a critical analog for understanding 3-hydroxy-3-methyl-D-isovaline’s potential distribution in extraterrestrial environments. Key findings include:

| Meteorite Type | L-Isovaline ee (%) | Hydrothermal Alteration Duration |

|---|---|---|

| Murchison (CM2) | 18.5 ± 2.6 | ~10⁴–10⁵ years |

| Orgueil (CI1) | 15.2 ± 4.0 | ~10⁵–10⁶ years |

| QUE 99177 (CR2) | 0.3 ± 2.1 | Minimal |

Data adapted from Glavin et al. (2009) .

These results contradict UV circularly polarized light (CPL) as the sole enantioselective mechanism, instead implicating aqueous amplification in carbonaceous chondrites . The absence of D-isovaline excess in meteorites raises questions about its formation pathways, potentially involving asymmetric autocatalysis or preferential destruction of L-enantiomers under specific conditions.

Comparative Analysis with Structural Analogs

3-Hydroxy-3-methyl-D-isovaline shares features with several proteinogenic and non-proteinogenic amino acids:

| Compound | Molecular Formula | Key Features | Biological Role |

|---|---|---|---|

| L-Valine | C₅H₁₁NO₂ | Essential BCAA; α-amino group | Protein synthesis, muscle metabolism |

| D-Isovaline | C₅H₁₁NO₂ | Non-proteinogenic; α-dialkyl structure | Meteoritic biomarker |

| 3-Hydroxy-L-valine | C₅H₁₁NO₃ | Hydroxyl at β-carbon; protein cross-linking | Collagen stabilization |

| L-Leucine | C₆H₁₃NO₂ | Branched-chain; hydrophobic side chain | mTOR signaling, autophagy regulation |

The hydroxyl group in 3-hydroxy-3-methyl-D-isovaline enhances its solubility (estimated logP ≈ -1.2) compared to isovaline (logP ≈ -0.5), potentially influencing its bioavailability and interaction with lipid membranes.

Applications and Future Directions

Current research priorities include:

-

Synthetic Biology: Engineering D-amino acid oxidases to utilize 3-hydroxy-3-methyl-D-isovaline as a substrate.

-

Pharmaceutical Development: Screening for antimicrobial or neuroprotective properties via high-throughput assays.

-

Exobiology Missions: Targeting D-enantiomer detection in Mars regolith or Enceladus plumes to test chiral amplification models.

Challenges persist in reconciling the compound’s rare terrestrial occurrence with its potential prebiotic role. Isotopic studies (δ¹³C, δ¹⁵N) of synthetic analogs could clarify its formation under simulated hydrothermal conditions, while molecular dynamics simulations may predict its behavior in protocellular membranes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume